Cas no 1057337-38-8 (N-(3-NITROBENZYL)CYCLOPROPANESULFONAMIDE)

N-(3-NITROBENZYL)CYCLOPROPANESULFONAMIDE 化学的及び物理的性質
名前と識別子
-
- N-(3-NITROBENZYL)CYCLOPROPANESULFONAMIDE
- Cyclopropanesulfonamide, N-[(3-nitrophenyl)methyl]-
-
- インチ: 1S/C10H12N2O4S/c13-12(14)9-3-1-2-8(6-9)7-11-17(15,16)10-4-5-10/h1-3,6,10-11H,4-5,7H2
- InChIKey: KEFZIYBDEICPRX-UHFFFAOYSA-N
- SMILES: C1(S(NCC2=CC=CC([N+]([O-])=O)=C2)(=O)=O)CC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 5
N-(3-NITROBENZYL)CYCLOPROPANESULFONAMIDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM322145-1g |
N-(3-Nitrobenzyl)cyclopropanesulfonamide |
1057337-38-8 | 95% | 1g |
$439 | 2023-02-19 | |
Alichem | A019141343-5g |
N-(3-nitrobenzyl)cyclopropanesulfonamide |
1057337-38-8 | 95% | 5g |
$1732.00 | 2023-09-04 | |
Alichem | A019141343-1g |
N-(3-nitrobenzyl)cyclopropanesulfonamide |
1057337-38-8 | 95% | 1g |
$504.90 | 2023-09-04 | |
Chemenu | CM322145-1g |
N-(3-Nitrobenzyl)cyclopropanesulfonamide |
1057337-38-8 | 95% | 1g |
$439 | 2021-06-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD332607-1g |
N-(3-Nitrobenzyl)cyclopropanesulfonamide |
1057337-38-8 | 95+% | 1g |
¥3227.0 | 2023-04-06 |
N-(3-NITROBENZYL)CYCLOPROPANESULFONAMIDE 関連文献
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
6. Caper tea
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
N-(3-NITROBENZYL)CYCLOPROPANESULFONAMIDEに関する追加情報
Comprehensive Overview of N-(3-NITROBENZYL)CYCLOPROPANESULFONAMIDE (CAS No. 1057337-38-8): Properties, Applications, and Research Insights
N-(3-NITROBENZYL)CYCLOPROPANESULFONAMIDE (CAS 1057337-38-8) is a specialized sulfonamide derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound combines a cyclopropane sulfonamide core with a 3-nitrobenzyl moiety, offering a versatile scaffold for drug discovery. Researchers are particularly interested in its potential as a bioactive intermediate for designing enzyme inhibitors or receptor modulators, aligning with the growing demand for small-molecule therapeutics in precision medicine.
In recent years, the scientific community has explored N-(3-NITROBENZYL)CYCLOPROPANESULFONAMIDE for its structure-activity relationships (SAR), a hot topic in computational chemistry and AI-driven drug design. Its nitroaromatic group and sulfonamide linkage make it a candidate for studying electron transfer mechanisms, a key focus area in materials science and catalysis. This aligns with trending searches like "nitro compounds in drug development" and "sulfonamide applications in green chemistry."
The compound’s physicochemical properties—including moderate lipophilicity (LogP ~2.1) and hydrogen-bonding capacity—make it suitable for lead optimization in medicinal chemistry. Its molecular weight (254.28 g/mol) falls within the "rule of five" range, a frequently searched term among pharmaceutical researchers. Additionally, its thermal stability (decomposition point >200°C) supports its use in high-temperature reactions, addressing industrial queries about heat-resistant intermediates.
From a synthetic perspective, CAS 1057337-38-8 serves as a model compound for studying cyclopropane ring functionalization, a technique gaining traction in fragment-based drug discovery. Recent publications highlight its role in click chemistry applications, particularly in designing bioconjugates—a trending topic in antibody-drug conjugate (ADC) research. This responds to frequent search queries like "novel sulfonamide synthons" and "nitrobenzyl protecting groups."
Environmental and regulatory aspects of N-(3-NITROBENZYL)CYCLOPROPANESULFONAMIDE are also under scrutiny. While not classified as hazardous, its biodegradation pathways are being investigated to address the broader market demand for sustainable chemistry solutions. Analytical methods like HPLC-UV and LC-MS (common search terms among QC professionals) are typically employed for its characterization, ensuring compliance with ICH guidelines for impurity profiling.
In conclusion, 1057337-38-8 represents a multifaceted compound bridging academic research and industrial applications. Its relevance to drug discovery, catalysis, and materials science positions it as a valuable subject for ongoing studies, particularly in the context of AI-assisted molecular design—one of the most searched topics in contemporary chemistry literature.
1057337-38-8 (N-(3-NITROBENZYL)CYCLOPROPANESULFONAMIDE) Related Products
- 1690095-18-1(trans-2-(2,3-dihydro-1H-inden-2-yl)aminocyclopentan-1-ol)
- 51073-13-3((3,5-Dibromo-4-methoxyphenyl)-(2-ethylbenzofuran-3-yl)methanone)
- 1142209-40-2(3-(5-{(3-Chlorophenyl)aminocarbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid)
- 1806849-74-0(4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)
- 1010401-03-2(4-amino-N-[dimethyl(oxo)-λ?-sulfanylidene]benzamide)
- 1125419-91-1(1-[(3-methoxyphenyl)methyl]-4-(6-methoxypyrimidin-4-yl)piperazin-2-one)
- 874775-97-0(3-(1-hydroxy-2-methylpropan-2-yl)benzonitrile)
- 15667-63-7(1-Cyano-2-propenyl Acetate)
- 1246822-09-2(2-bromo-4,5-dichlorobenzene-1-sulfonamide)
- 2228689-18-5(2-(5-bromothiophen-3-yl)-2,2-difluoroethan-1-ol)




